molecular formula C20H19NO B11949269 3-Benzyl-2-oxo-3-phenylcyclohexane-1-carbonitrile CAS No. 53586-93-9

3-Benzyl-2-oxo-3-phenylcyclohexane-1-carbonitrile

Cat. No.: B11949269
CAS No.: 53586-93-9
M. Wt: 289.4 g/mol
InChI Key: ZXSFYIXLJPDABS-UHFFFAOYSA-N
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Description

3-Benzyl-2-oxo-3-phenylcyclohexane-1-carbonitrile is an organic compound with the molecular formula C20H19NO It is characterized by a cyclohexane ring substituted with benzyl, phenyl, oxo, and carbonitrile groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzyl-2-oxo-3-phenylcyclohexane-1-carbonitrile typically involves multi-step organic reactions. One common method includes the condensation of benzyl cyanide with benzaldehyde in the presence of a base, followed by cyclization and oxidation steps. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. Catalysts and specific reaction conditions are fine-tuned to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-2-oxo-3-phenylcyclohexane-1-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The nitrile group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Sodium methoxide (NaOMe) or other strong nucleophiles.

Major Products

    Oxidation: Benzoic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted nitriles depending on the nucleophile used.

Scientific Research Applications

3-Benzyl-2-oxo-3-phenylcyclohexane-1-carbonitrile has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Benzyl-2-oxo-3-phenylcyclohexane-1-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-Benzyl-2-oxo-3-phenylcyclohexane-1-carboxylic acid
  • 3-Benzyl-2-oxo-3-phenylcyclohexane-1-amine
  • 3-Benzyl-2-oxo-3-phenylcyclohexane-1-alcohol

Uniqueness

3-Benzyl-2-oxo-3-phenylcyclohexane-1-carbonitrile is unique due to the presence of the nitrile group, which imparts distinct reactivity and potential for further functionalization. This makes it a valuable intermediate in organic synthesis and a candidate for various research applications.

Properties

CAS No.

53586-93-9

Molecular Formula

C20H19NO

Molecular Weight

289.4 g/mol

IUPAC Name

3-benzyl-2-oxo-3-phenylcyclohexane-1-carbonitrile

InChI

InChI=1S/C20H19NO/c21-15-17-10-7-13-20(19(17)22,18-11-5-2-6-12-18)14-16-8-3-1-4-9-16/h1-6,8-9,11-12,17H,7,10,13-14H2

InChI Key

ZXSFYIXLJPDABS-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(=O)C(C1)(CC2=CC=CC=C2)C3=CC=CC=C3)C#N

Origin of Product

United States

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